Brinzolamide is a white powder commercially formulated as a 1% ophthalmic suspension. [] It is classified as a carbonic anhydrase inhibitor (CAI). [] Brinzolamide is a highly specific, non-competitive, reversible, and effective inhibitor of carbonic anhydrase II (CA-II), [] which plays a crucial role in regulating aqueous humor production in the eye. []
Mechanism of Action
Brinzolamide exerts its effect by suppressing the formation of aqueous humor in the eye, leading to a decrease in intraocular pressure (IOP). [] This occurs through the inhibition of CA-II, a key isoenzyme involved in aqueous humor production. [] This inhibition reduces the formation of bicarbonate ions, which are necessary for aqueous humor secretion. []
Related Compounds
Timolol Maleate
Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist. It is widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Timolol maleate works by decreasing the production of aqueous humor [, ].
Relevance: Timolol maleate is frequently co-administered with Brinzolamide in a fixed-dose combination for enhanced IOP reduction. Studies have demonstrated that the Brinzolamide/Timolol combination provides superior IOP control compared to either drug alone [, , , , , , , ]. Additionally, the combination offers a convenient treatment option and may improve patient adherence to therapy.
Dorzolamide
Compound Description: Dorzolamide is another topical carbonic anhydrase inhibitor (CAI) used to lower IOP in patients with glaucoma and ocular hypertension [, , , ]. Like Brinzolamide, Dorzolamide inhibits the enzyme carbonic anhydrase II in the ciliary body, reducing aqueous humor production.
Brimonidine Tartrate
Compound Description: Brimonidine tartrate is an alpha-2 adrenergic receptor agonist used to lower IOP in patients with glaucoma and ocular hypertension [, , , , ]. It works by reducing aqueous humor production and increasing uveoscleral outflow.
Relevance: Brimonidine tartrate is often used in combination with Brinzolamide as an adjunctive therapy for enhanced IOP reduction. Studies have demonstrated the efficacy and safety of this combination in treating glaucoma and ocular hypertension. The fixed-combination formulation of Brinzolamide/Brimonidine offers improved convenience and potentially better adherence compared to administering each medication separately [, , , , , ].
Latanoprost
Compound Description: Latanoprost is a prostaglandin analog that effectively reduces IOP by increasing the outflow of aqueous humor through the uveoscleral pathway [, , , , ].
Relevance: Latanoprost is frequently combined with Brinzolamide in clinical practice for enhanced IOP control. Studies have shown that adding Brinzolamide to Latanoprost therapy can further reduce IOP, especially during the nocturnal period [, ]. This combination provides a valuable therapeutic option for managing glaucoma and ocular hypertension, particularly in cases with insufficient IOP control using Latanoprost monotherapy.
Travoprost
Compound Description: Travoprost is another prostaglandin analog, similar to Latanoprost, used to lower IOP in patients with glaucoma and ocular hypertension [, ]. It increases uveoscleral outflow, effectively reducing IOP.
Relevance: Similar to Latanoprost, Travoprost is combined with Brinzolamide for enhanced IOP control in glaucoma and ocular hypertension. Studies have investigated the effectiveness of adding Brinzolamide to Travoprost/Timolol fixed-dose combination therapy in uncontrolled patients, demonstrating its ability to significantly reduce IOP [, ]. This highlights the potential of Brinzolamide as a valuable adjunctive therapy in patients with insufficient IOP control despite using other medications.
Acetazolamide
Compound Description: Acetazolamide is a systemic carbonic anhydrase inhibitor used to treat various conditions, including glaucoma, epilepsy, and altitude sickness []. It inhibits carbonic anhydrase throughout the body, including the eyes, reducing aqueous humor production and lowering IOP.
Relevance: Acetazolamide, although a systemic drug, shares a similar mechanism of action with the topical CAIs Brinzolamide and Dorzolamide. Understanding its effects on ocular blood flow and potential to induce metabolic acidosis provides valuable insights into the potential effects of topical CAIs on ocular physiology [, , ]. This comparative analysis contributes to a more comprehensive understanding of the risks and benefits associated with different CAIs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sermorelin acetate is the acetate salt of an amidated synthetic 29-amino acid peptide (GRF 1-29 NH 2 ) that corresponds to the amino-terminal segment of the naturally occurring human growth hormone-releasing hormone (GHRH or GRF) consisting of 44 amino acid residues The biologically active fragment of human growth hormone-releasing factor, consisting of GHRH(1-29)-amide. This N-terminal sequence is identical in several mammalian species, such as human, pig, and cattle. It is used to diagnose or treat patients with GROWTH HORMONE deficiency.
Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
Argipressin is a peptide hormone with vasoconstrictive and antidiuretic activities that binds to the vascular arginine vasopressin receptor, V1, with Kd values of 1.31 and 1.44 nM in A7r5 rat aortic smooth muscle cells and neonatal rat cardiomyocytes, respectively. It also stimulates the intracellular release of calcium in A7r5 cells (EC50 = 5 nM). In rat models, argipressin induces hypertension and tachycardia when injected into the lateral septal nuclei at a dose of 100-400 ng and increases heart rate and mean arterial pressure (MAP) when injected into the medial amygdaloid body at a dose of 150-600 ng.
Thymalfasin is a polypeptide. Thymalfasin is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04) A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. Thymalfasin is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Icatibant Acetate is the acetate salt form of icatibant, an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels. See also: Icatibant (has active moiety).
Pramlintide is a non-amyloidogenic analog of the antidiabetic peptide hormone amylin that contains proline residues substituted at positions 25, 28, and 29.1 It stimulates cAMP production in HEK293 cells expressing human amylin receptor 1a (AMY1a), AMY2a, and AMY3a (EC50s = 0.35, 22.9, and 0.89 nM, respectively). Pramlintide inhibits human islet amyloid polypeptide fibrilization in a concentration-dependent manner. In vivo, pramlintide (200 pg/kg) reduces brain levels of amyloid-β (1-40) (Aβ40;) and increases spontaneous alternation in the Y-maze in the Tg2576 transgenic mouse model of Alzheimer's disease.